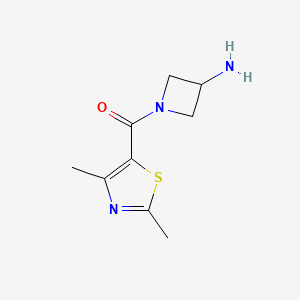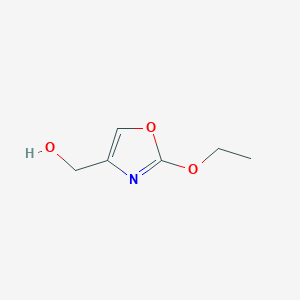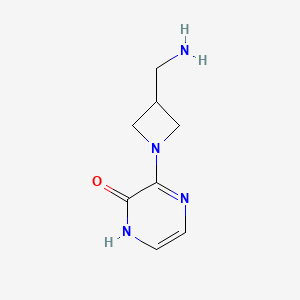![molecular formula C12H25NO B1488444 (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine CAS No. 1567038-17-8](/img/structure/B1488444.png)
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine
Übersicht
Beschreibung
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine, also known as DMA, is an organic compound that is widely used in various scientific research applications. It is a colorless liquid with a faint odor, and it is soluble in water and ethanol. DMA is a versatile compound with a wide range of applications, including the synthesis of drugs, the production of cosmetics, and the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Impurity Analysis in Pharmaceutical Compounds
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine plays a role in the analysis of pharmaceutical compounds, particularly in identifying impurities. In a study focused on Rizatriptan benzoate, a migraine medication, various impurities were identified and characterized, one of which was related to the compound (Raj et al., 2009).
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds with potential biological applications. For instance, a study described the synthesis of pyrimidine linked pyrazole heterocyclics, which exhibited insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Chemical Reactions with Amines
The compound is involved in chemical reactions with various amines. A study investigated its reaction with aliphatic and aromatic amines, resulting in the formation of cyclic phosphonic analogues of chromone (Elż & Slawomir, 1999).
Intermediate in Antibiotic Synthesis
It serves as a key intermediate in the synthesis of certain antibiotics. A study detailed the preparation of a key intermediate used in developing premafloxacin, an antibiotic, from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate (Fleck et al., 2003).
In Organometallic Chemistry
This compound is relevant in organometallic chemistry, particularly in the study of chromium methyl complexes and their reactions (Noor et al., 2015).
Role in Palladium-Catalyzed Reactions
It has been used in palladium-catalyzed enantioselective allylic amination reactions. A specific chiral amino alcohol derived from this compound was found effective in such reactions (Sudo & Saigo, 1997).
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(oxan-4-ylmethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-10(12(2,3)4)13-9-11-5-7-14-8-6-11/h10-11,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUJVDIVSIBQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)



![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)


![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)


![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)

